
4-amino-N-benzylcyclohexane-1-carboxamide
Descripción general
Descripción
4-amino-N-benzylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-amino-N-benzylcyclohexane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclohexane ring substituted with an amino group and a benzyl group attached to the carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action, including:
- PPAR Agonism : Similar compounds have shown agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs), which play a significant role in regulating lipid metabolism and glucose homeostasis. The agonism of PPARα has been linked to anti-inflammatory effects and improved metabolic profiles in preclinical models .
- Inhibition of Viral Entry : Compounds related to this class have demonstrated inhibitory effects against viral entry, specifically targeting filoviruses such as Ebola and Marburg. These compounds have shown EC50 values less than 10 μM in cell-based assays, suggesting significant antiviral potential .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Activity | Target | EC50 Value | Reference |
---|---|---|---|
PPARα Agonism | PPARα | <5 μM | |
Antiviral Activity | Ebola Virus | <10 μM | |
Antibacterial Activity | Various Bacteria | IC50 = 12 μM | |
Enzyme Inhibition | BACE1 | 28% inhibition |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- PPAR Agonist Study : A study evaluated a series of analogues for their ability to activate PPARα. The results indicated that certain derivatives exhibited enhanced potency compared to initial hits, validating the design strategy aimed at improving metabolic stability and bioavailability .
- Antiviral Efficacy : In vitro studies demonstrated that specific derivatives effectively inhibited the entry of both Ebola and Marburg viruses. Notably, compound CBS1118 was identified with significant antiviral activity, highlighting the potential for further development as therapeutic agents against these viral infections .
- Antibacterial Properties : Research into cyclohexanecarboxamides revealed their capacity to inhibit bacterial growth by binding to bacterial receptors. This suggests a mechanism that could be leveraged for developing new antibacterial agents .
Aplicaciones Científicas De Investigación
Therapeutic Applications
1.1. Antiviral Activity
Recent studies have identified derivatives of 4-amino-N-benzylcyclohexane-1-carboxamide as promising candidates for antiviral therapies. Notably, compounds derived from this scaffold have demonstrated potent inhibitory effects against Ebola and Marburg viruses. For instance, a series of 4-(aminomethyl)benzamide-based inhibitors were shown to possess EC50 values below 10 µM against both viruses, suggesting broad-spectrum antifiloviral activity . These compounds are being optimized for improved selectivity and potency, indicating a strong potential for development as therapeutic agents against these viral infections.
1.2. Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound derivatives. Research has shown that certain analogs can modulate mitochondrial dynamics, which is crucial in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). These compounds have been evaluated for their ability to promote mitochondrial fusion, thereby potentially alleviating symptoms associated with mitochondrial dysfunction .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties.
These modifications enhance the efficacy and selectivity of the compounds, paving the way for more targeted therapies.
Case Studies
3.1. Diabetic Retinopathy Model
In a study focusing on diabetic retinopathy (DR), compound A91 was administered in an STZ-induced rat model. Results indicated a significant reduction in retinal vascular leakage, showcasing its potential as a treatment for DR-related vision loss. The compound not only crossed the blood-retinal barrier but also exhibited a favorable safety profile without observable toxicity .
3.2. BACE1 Inhibition
Another promising application is in the inhibition of β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. A series of carbamate derivatives based on this compound were synthesized and evaluated for their ability to inhibit BACE1 activity. Some compounds showed notable inhibition percentages, suggesting potential as therapeutic agents in Alzheimer’s disease management .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-amino-N-benzylcyclohexane-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the cyclohexane ring followed by amide bond formation. For example, a cyclohexane carboxylic acid derivative may undergo activation (e.g., via carbodiimide coupling) to react with benzylamine. Reaction conditions such as temperature (controlled at 0–25°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., HOBt for amidation) are critical for yield optimization . Purification often employs recrystallization or column chromatography .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly H and C NMR to verify the cyclohexane ring conformation, amino group, and benzyl substituents. Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm) and N-H bonds. Mass spectrometry (HRMS) provides molecular weight validation .
Q. How should researchers handle and store this compound safely?
As a laboratory chemical, avoid skin/eye contact and inhalation. Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation. Compatibility testing is advised, as similar amides may react with strong oxidizers or acids .
Q. What are the primary applications of this compound in medicinal chemistry?
Its structural features (cyclohexane backbone, amide linkage) make it a candidate for drug discovery, particularly as a scaffold for kinase inhibitors or GPCR modulators. Computational docking studies can predict interactions with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from impurities or conformational isomers. Use 2D NMR techniques (COSY, NOESY) to clarify connectivity. Cross-validate with X-ray crystallography if single crystals are obtainable (employing SHELX software for refinement) .
Q. What strategies improve the enantiomeric purity of this compound during synthesis?
Chiral resolution via chiral HPLC or use of enantioselective catalysts (e.g., asymmetric hydrogenation) can enhance purity. Monitoring via polarimetry or chiral stationary phase chromatography ensures accuracy .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
Design accelerated degradation studies: expose the compound to buffers (pH 1–13) at 40–60°C and analyze degradation products via LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
Q. What computational approaches predict its bioavailability and toxicity?
Use QSAR models or molecular dynamics simulations to estimate logP, metabolic pathways, and ADMET properties. Tools like SwissADME or AutoDock Vina integrate structural data for in silico predictions .
Q. How can researchers address low yields in amide bond formation steps?
Optimize coupling reagents (e.g., switch from EDC/HOBt to HATU) or employ microwave-assisted synthesis to enhance reaction efficiency. Solvent screening (e.g., DCM vs. acetonitrile) and stoichiometric adjustments (1.2–1.5 eq. of benzylamine) may also improve yields .
Q. What experimental designs validate the compound’s biological activity without commercial cell lines?
Use primary cell cultures or organoid models for in vitro assays. Dose-response studies (e.g., IC determination) paired with negative controls (e.g., scrambled analogs) ensure specificity. Transcriptomic profiling (RNA-seq) can identify mechanistic pathways .
Propiedades
IUPAC Name |
4-amino-N-benzylcyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCPELVGPMKZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.